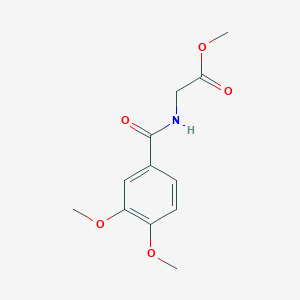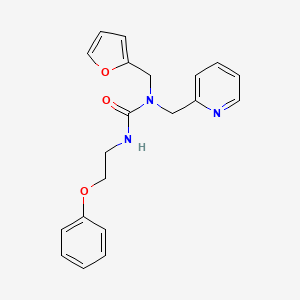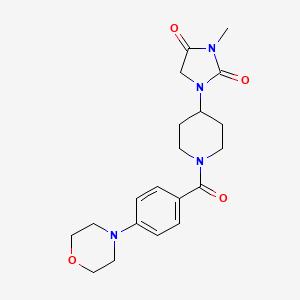![molecular formula C20H13N3OS B2787607 4-cyano-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide CAS No. 477504-32-8](/img/structure/B2787607.png)
4-cyano-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-cyano-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, sulfur and nitrogen . It also contains a cyano group (-CN) and an amide group (-CONH2) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a cyano group, and an amide group . The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis
The chemical reactivity of this compound could be quite diverse due to the presence of several reactive groups. The cyano group, the amide group, and the benzothiazole ring can all participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be inferred from its functional groups. For example, the presence of a cyano group could make the compound polar and potentially increase its reactivity .Mecanismo De Acción
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. Based on its structural similarity to other thiazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Thiazole derivatives are known to be involved in a variety of biological activities, but the specific pathways affected by this compound need further investigation .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antifungal, insecticidal, and herbicidal effects . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-cyano-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide in lab experiments is its potential as a candidate for the development of anti-cancer drugs. This compound has been found to have anti-proliferative effects on cancer cells, making it a promising compound for further research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of 4-cyano-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide. One direction is to further investigate the mechanism of action of this compound, particularly its interaction with enzymes and proteins involved in cancer cell proliferation. Another direction is to explore the potential of this compound as a neuroprotective agent for the treatment of neurodegenerative diseases. In addition, further research can also be done to improve the solubility and bioavailability of this compound for better efficacy in lab experiments.
Métodos De Síntesis
The synthesis of 4-cyano-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide involves the reaction of 3-methylbenzo[g][1,3]benzothiazol-2-amine with 4-cyanobenzoyl chloride in the presence of a base catalyst. The resulting product is purified through column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
4-cyano-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has anti-proliferative effects on cancer cells, making it a potential candidate for the development of anti-cancer drugs. In addition, this compound has also been found to have anti-inflammatory and anti-oxidant properties, which can be useful in the treatment of various diseases.
Propiedades
IUPAC Name |
4-cyano-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3OS/c1-23-17-11-10-14-4-2-3-5-16(14)18(17)25-20(23)22-19(24)15-8-6-13(12-21)7-9-15/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSKDKUETXESMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetamidophenyl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2787524.png)
![4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B2787525.png)


![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2787531.png)





![methyl 4-((2-(1H-pyrazol-1-yl)ethyl)(4-chlorobenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2787543.png)

![2-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2787546.png)
